molecular formula C9H12ClN3O3 B2441601 6-Morpholinopyrimidine-4-carboxylic acid hydrochloride CAS No. 1207724-13-7

6-Morpholinopyrimidine-4-carboxylic acid hydrochloride

Cat. No.: B2441601
CAS No.: 1207724-13-7
M. Wt: 245.66
InChI Key: ITXLWSNCKTUBMQ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The compound’s systematic IUPAC name is 6-(morpholin-4-yl)pyrimidine-4-carboxylic acid hydrochloride , reflecting its structural components:

  • A pyrimidine ring (positions 4 and 6 substituted)
  • A morpholine group at position 6
  • A carboxylic acid at position 4
  • A hydrochloride counterion

Structural Data

Property Value Source
Molecular formula C₉H₁₂ClN₃O₃
Molecular weight 245.66 g/mol
SMILES O=C(C1=NC=NC(N2CCOCC2)=C1)O.[H]Cl

The morpholine ring (C₄H₈NO) contributes to solubility in polar solvents, while the pyrimidine core enables π-π stacking interactions. X-ray crystallography of analogous compounds, such as 6-(morpholin-4-yl)pyrimidine-4-carboxylic acid (CID 57296890), reveals planar pyrimidine rings with bond angles consistent with aromaticity. The hydrochloride salt enhances crystalline stability, as evidenced by its melting point (>200°C).

Historical Context in Heterocyclic Chemistry Research

Morpholine-substituted pyrimidines emerged prominently in the 2000s during kinase inhibitor development. Key milestones include:

  • 2009 : Discovery of 4-morpholino-6-arylpyrazolo[3,4-d]pyrimidines as mTOR/PI3K-α inhibitors, highlighting morpholine’s role in ATP-binding pocket interactions.
  • 2020 : Optimization of pyrimidine-4-carboxamides, where 6-morpholinopyrimidine derivatives demonstrated subnanomolar IC₅₀ values against mTOR, underscoring their therapeutic potential.

The hydrochloride form gained traction for improving bioavailability, as seen in prodrug strategies for kinase inhibitors like gedatolisib.

Position Within Pyrimidinecarboxylic Acid Derivatives

This compound belongs to a subclass defined by:

  • Pyrimidine backbone : Enables hydrogen bonding via N1 and N3.
  • Carboxylic acid at C4 : Serves as a handle for amide coupling, as demonstrated in the synthesis of N-(benzo[c]thiadiazol-4-yl) derivatives.
  • Morpholine at C6 : Enhances solubility and modulates electronic effects, contrasting with methyl (CAS 873450-14-7) or thiomorpholine (CID 121206186) analogs.

Comparative Analysis of Pyrimidinecarboxylic Acid Derivatives

Derivative C6 Substituent Bioactivity Highlight Source
6-Morpholino (HCl salt) Morpholine mTOR inhibition (IC₅₀ <1 nM)
6-Thiomorpholino Thiomorpholine Unknown
6-Methyl Methyl Intermediate in kinase inhibitor synthesis

The hydrochloride salt’s ionic character facilitates salt bridge formation in enzymatic binding pockets, a feature exploited in PI3K/mTOR inhibitor design.

Properties

IUPAC Name

6-morpholin-4-ylpyrimidine-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3.ClH/c13-9(14)7-5-8(11-6-10-7)12-1-3-15-4-2-12;/h5-6H,1-4H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXLWSNCKTUBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Morpholinopyrimidine-4-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by morpholine.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow reactors and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Decarboxylative Halogenation

The carboxylic acid group undergoes decarboxylative halogenation under oxidative conditions. This reaction is catalyzed by lead tetraacetate (Pb(OAc)₄) or silver salts, producing halogenated pyrimidine derivatives.

ReagentConditionsProductYieldReference
Pb(OAc)₄ + Br₂Anhydrous DCM, 80°C, 4h6-Morpholino-4-bromopyrimidine72%
AgNO₃ + I₂Acetonitrile, reflux, 6h6-Morpholino-4-iodopyrimidine65%

Mechanism :

  • The reaction proceeds via radical intermediates. Pb(OAc)₄ abstracts a hydrogen from the carboxylic acid, forming a carboxyl radical that decarboxylates to generate a carbon-centered radical.

  • Halogenation occurs through radical recombination with Br· or I· species .

Nucleophilic Substitution at Pyrimidine C-2 and C-4

The electron-deficient pyrimidine ring undergoes nucleophilic substitution, particularly at positions activated by the electron-withdrawing carboxylic acid group.

NucleophileConditionsProductSelectivityReference
PiperidineDMF, 120°C, 12h6-Morpholino-N-piperidinylpyrimidine-4-carboxamideC-2 > C-4
1-PhenylethylamineEtOH, TEA, reflux, 8h6-Morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamideC-4

Key Findings :

  • C-4 substitutions are favored in polar protic solvents due to enhanced leaving-group stabilization .

  • Steric hindrance from the morpholine group directs nucleophiles to less hindered positions .

Condensation Reactions

The carboxylic acid participates in condensation with amines to form amides, a key step in drug discovery.

AmineCoupling AgentProductPurityReference
CyclopropylmethylamineHATU, DIPEA, DMF, RT6-Morpholino-N-(cyclopropylmethyl)pyrimidine-4-carboxamide95%
3-PhenylpiperidineEDCI/HOBt, CH₂Cl₂, 0°C→RT6-Morpholino-N-(3-phenylpiperidinyl)pyrimidine-4-carboxamide99%

Optimization :

  • HATU/EDCI-mediated couplings achieve >90% yields with minimal racemization .

  • Sterically demanding amines require elevated temperatures (e.g., 50°C) .

Reduction of the Pyrimidine Ring

The pyrimidine ring can be reduced to dihydropyrimidines under catalytic hydrogenation.

CatalystConditionsProductConversionReference
Pd/C (10%)H₂ (1 atm), EtOH, 24h6-Morpholino-1,4-dihydropyrimidine-4-carboxylic acid85%
PtO₂H₂ (3 atm), AcOH, 12h6-Morpholino-1,2,3,4-tetrahydropyrimidine-4-carboxylic acid68%

Limitations :

  • Over-reduction to tetrahydropyrimidines occurs with prolonged reaction times.

  • Morpholine ring stability under acidic conditions limits catalyst choice.

Morpholine Ring Functionalization

The morpholine group undergoes ring-opening or substitution under strong acidic/basic conditions.

ReagentConditionsProductNotesReference
HBr (48%)100°C, 6h6-(2-Bromoethylamino)pyrimidine-4-carboxylic acidRing-opening
NaH, MeITHF, 0°C→RT, 2h6-(N-Methylmorpholino)pyrimidine-4-carboxylic acidN-Alkylation

Applications :

  • Ring-opening products serve as intermediates for polyethylene glycol (PEG)-linked derivatives .

  • N-Methylation enhances lipophilicity for blood-brain barrier penetration.

Oxidative Degradation

Oxidizing agents like KMnO₄ or H₂O₂ degrade the pyrimidine ring, forming urea derivatives.

Oxidizing AgentConditionsProductPathwayReference
KMnO₄H₂O, 80°C, 3hMorpholine-4-carboxamide + CO₂C-N cleavage
H₂O₂ (30%)AcOH, RT, 24h6-MorpholinouracilRing contraction

Mechanistic Insight :

  • MnO₄⁻ abstracts electrons from the pyrimidine ring, leading to C-N bond scission.

  • H₂O₂-mediated oxidation follows a radical pathway, forming uracil analogs .

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules, particularly in pharmaceutical and agrochemical development. Its unique structure allows for modifications that can enhance biological activity.

Biology

6-Morpholinopyrimidine-4-carboxylic acid hydrochloride is utilized in enzyme inhibition studies and receptor binding assays due to its ability to interact with biological macromolecules. For instance, it has been identified as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is crucial in lipid metabolism and signaling pathways .

Medicine

The compound shows potential therapeutic applications, particularly in developing anti-inflammatory and anticancer agents. Its derivatives have been studied for their effects on various cancer cell lines, demonstrating significant cytotoxic activity .

Case Study 1: Inhibition of NAPE-PLD

A study focused on optimizing the structure-activity relationship of pyrimidine-4-carboxamide derivatives identified this compound as a potent inhibitor of NAPE-PLD, with improved potency through structural modifications. The most potent derivative exhibited an IC50 value of 72 nM, showcasing its potential for further in vivo studies .

CompoundIC50 (nM)Description
LEI-40172Optimized derivative of this compound

Case Study 2: Antidiabetic Potential

Research has highlighted the antidiabetic potential of heterocyclic compounds similar to this compound. Compounds exhibiting inhibition of protein tyrosine phosphatase 1B (PTP1B) were evaluated for their effects on glucose levels in diabetic models, indicating that modifications to the morpholine structure could enhance efficacy against diabetes .

CompoundPTP1B IC50 (μM)Blood Glucose Reduction (%)
Compound A7.3132.13
Compound B8.7331

Mechanism of Action

The mechanism of action of 6-Morpholinopyrimidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Morpholinopyrimidine-4-carboxylic acid hydrochloride
  • 4-Morpholinopyrimidine-6-carboxylic acid hydrochloride
  • 6-Morpholinopyrimidine-2-carboxylic acid hydrochloride

Uniqueness

6-Morpholinopyrimidine-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the carboxylic acid group and the morpholine ring influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

6-Morpholinopyrimidine-4-carboxylic acid hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its structure, biological mechanisms, and therapeutic implications, supported by data tables and relevant case studies.

This compound primarily acts as an inhibitor of the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme plays a crucial role in the biosynthesis of bioactive lipids, which are involved in various physiological processes including inflammation and pain signaling.

Structure-Activity Relationship (SAR)

Recent studies have explored the SAR of pyrimidine derivatives, indicating that modifications to the morpholine and carboxylic acid groups can significantly impact biological activity. For instance, the introduction of different substituents at the R positions on the pyrimidine ring has shown variations in inhibitory potency against NAPE-PLD, with some derivatives exhibiting sub-micromolar activity (IC50_{50} values ranging from 72 nM to 10 μM) .

Antidiabetic Properties

Research has indicated that this compound exhibits potential antidiabetic effects by inhibiting protein tyrosine phosphatase 1B (PTP1B), an important target for diabetes treatment. In vitro assays demonstrated that certain derivatives of this compound could lower glucose levels significantly in diabetic models .

Inhibition Studies

A detailed analysis of the inhibitory effects on NAPE-PLD revealed that specific analogs of this compound could effectively block enzyme activity, thus increasing levels of bioactive lipids that may have therapeutic benefits in metabolic disorders. The following table summarizes key findings from inhibition studies:

CompoundTarget EnzymeIC50_{50} (μM)Remarks
6-Morpholinopyrimidine-4-carboxylic acidNAPE-PLD0.072Sub-micromolar potency
Analog APTP1B7.31Effective in lowering blood glucose
Analog BPTP1B8.73Comparable to standard drugs

Case Studies

Case Study 1: Antidiabetic Activity
In a controlled laboratory study, rats treated with this compound showed a reduction in blood glucose levels by approximately 30% over seven days compared to untreated controls. This suggests a promising avenue for further research into its use as an antidiabetic agent .

Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could reduce neuronal apoptosis and inflammation, potentially offering therapeutic benefits for conditions such as Alzheimer's disease .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to ensure complete substitution.
  • Optimize pH during salt formation to avoid over-acidification, which may degrade the morpholine ring.

Basic: Which spectroscopic methods are most effective for characterizing the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., morpholine integration at δ 3.6–3.8 ppm for N-CH₂ groups) and aromatic protons in the pyrimidine ring (δ 8.0–9.0 ppm). Carboxylic acid protons are typically absent due to salt formation .
  • FT-IR : Identify carbonyl stretches (~1700 cm⁻¹ for carboxylic acid) and N-H stretches (~2500 cm⁻¹ for hydrochloride salt) .
  • HPLC-MS : Assess purity (>95%) and verify molecular weight (e.g., [M+H]+ for free acid: 225.1 g/mol; hydrochloride salt adds 36.46 g/mol) .

Q. Methodological Approach :

  • Use kinetic studies (UV-Vis monitoring) to compare reaction rates under controlled conditions (pH 7–9, 25–40°C).
  • Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals and charge distribution .

Advanced: What strategies can resolve contradictions in reported biological activities of this compound derivatives?

Answer:

  • Systematic SAR Studies : Vary substituents (e.g., replace morpholine with piperidine) and test against standardized assays (e.g., kinase inhibition). For example, a 2024 study found that N-methylation of morpholine reduced off-target binding by 40% .
  • Data Normalization : Account for variability in assay conditions (e.g., ATP concentration in kinase assays) by replicating experiments under identical protocols .
  • Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259401) to identify consensus targets .

Example :
Contradictory IC₅₀ values for EGFR inhibition (2 μM vs. 8 μM) were resolved by controlling for cellular ATP levels, confirming the lower value as accurate .

Basic: What are the recommended protocols for ensuring high purity of this compound during synthesis?

Answer:

  • Recrystallization : Use ethanol/water (7:3 v/v) at 60°C to isolate the hydrochloride salt. Cooling to 4°C yields crystals with >99% purity .
  • Column Chromatography : For intermediates, employ silica gel (230–400 mesh) with a gradient of 5–10% MeOH in CH₂Cl₂ to remove unreacted morpholine .
  • Lyophilization : For hygroscopic batches, freeze-drying from tert-butanol minimizes water absorption .

Q. Quality Control :

  • Purity ≥97% by HPLC (C18, 254 nm).
  • Residual solvent levels (e.g., DMF <500 ppm) via GC-MS .

Advanced: How can computational chemistry aid in predicting the binding affinity of this compound to target enzymes?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., CDK2). The morpholine group’s oxygen forms hydrogen bonds with Lys89, while the carboxylic acid interacts with Asp145 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. A 2023 study showed that protonation of the carboxylic acid group enhances residence time by 20% .
  • QSAR Models : Correlate Hammett σ values of substituents with inhibitory activity (R² = 0.85 for kinase targets) .

Case Study :
Predicted ΔG = -9.2 kcal/mol for PARP1 binding matched experimental SPR data (KD = 120 nM), validating the computational approach .

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